Dibefurin
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Dibefurin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like o-chloranil and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
Dibefurin has several scientific research applications, including:
Mechanism of Action
Dibefurin exerts its effects by inhibiting calcineurin phosphatase, an enzyme involved in various immune responses . The inhibition of calcineurin phosphatase prevents the dephosphorylation of nuclear factors, thereby modulating immune cell activity . This mechanism is similar to that of other immunosuppressants like cyclosporin A and tacrolimus .
Comparison with Similar Compounds
Dibefurin is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Epicolactone: A racemic fungal metabolite related to this compound.
Merocytochalasans: Another class of fungal metabolites derived from pyrogallols.
Preuisolactone A: A structurally complex natural product derived from pyrogallols.
Properties
IUPAC Name |
2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.12,9.01,13.05,9]octadeca-4,12-diene-3,11,17,18-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-7-9-3-25-5-15(9)13(21)17(23,11(7)19)16-6-26-4-10(16)8(2)12(20)18(15,24)14(16)22/h23-24H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHFCPLGUKRQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COCC23C(=O)C(C1=O)(C45COCC4=C(C(=O)C3(C5=O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.